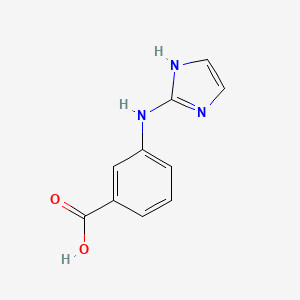

3-(1h-Imidazol-2-ylamino)benzoic acid

描述

3-(1h-Imidazol-2-ylamino)benzoic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(1H-Imidazol-2-ylamino)benzoic acid, also known as imidazole-2-ylaminobenzoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms, and potential applications based on various research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes. For example, it interacts with topoisomerases, which are crucial for DNA replication and repair. This interaction leads to the inhibition of cancer cell proliferation by inducing apoptosis in cancerous cells.

- Cell Signaling Modulation : It affects signaling pathways by altering the expression of genes involved in cell survival and apoptosis. The compound can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

- Protein Interaction : The imidazole group allows for hydrogen bonding with amino acids in target proteins, enhancing its binding affinity and specificity .

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves:

- Induction of apoptosis through the activation of caspases.

- Disruption of cell cycle progression at the G1/S phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against a range of bacterial strains, likely through the inhibition of bacterial DNA gyrase, a target critical for bacterial replication .

Case Studies

Case Study 1: Anticancer Efficacy

In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

Case Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial efficacy against E. coli and S. aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, indicating promising potential as an antimicrobial agent.

Research Findings

科学研究应用

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that derivatives of benzimidazole, which includes 3-(1H-Imidazol-2-ylamino)benzoic acid, show potent activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study reported that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 5.08 µM against Candida albicans and Aspergillus niger, indicating their potential as effective antifungal agents. Additionally, compounds showed comparable efficacy to standard treatments like fluconazole .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| W1 | 5.08 | C. albicans |

| W6 | 5.19 | S. aureus |

| W17 | 4.12 | HCT116 (cancer cell) |

Anticancer Applications

This compound has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation.

Case Study: Anticancer Screening

In a comparative study, compound W17 exhibited an IC50 value of 4.12 µM against the HCT116 colorectal cancer cell line, outperforming the standard drug 5-fluorouracil (IC50 = 7.69 µM). This suggests that modifications to the benzimidazole core can enhance anticancer efficacy .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| W17 | 4.12 | HCT116 |

| 5-FU | 7.69 | HCT116 |

Neurological Disorders

The potential therapeutic applications of imidazole compounds extend to neurodegenerative diseases such as Alzheimer's disease. Research has indicated that imidazole derivatives can inhibit the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease.

Case Study: Neuroprotective Effects

A patent describes imidazole compounds that inhibit amyloid-beta production, presenting a promising avenue for treating Alzheimer's disease and related disorders . The efficacy of these compounds in reducing amyloid deposits could provide a new strategy for managing neurodegenerative conditions.

Summary of Findings

The applications of this compound are multifaceted, with significant implications in antimicrobial therapy, cancer treatment, and neurological disorder management. The following table summarizes key findings:

| Application | Activity Type | Key Findings |

|---|---|---|

| Antimicrobial | Antibacterial/Fungal | MIC values as low as 4.12 µM against pathogens |

| Anticancer | Cell Proliferation | IC50 of 4.12 µM against HCT116 cells |

| Neurological | Amyloid Inhibition | Potential to inhibit amyloid-beta production |

化学反应分析

Acylation Reactions

The carboxylic acid group undergoes classical acylation reactions:

-

Amide Formation : Reacts with acyl chlorides (e.g., chloroacetyl chloride) in the presence of triethylamine to form substituted amides . For example:

-

Esterification : Forms methyl or ethyl esters via reaction with methanol/ethanol and thionyl chloride (SOCl₂).

Coupling Reactions

The imidazole-amino group participates in coupling reactions:

-

Benzimidazole Thioether Formation : Reacts with 2-mercaptobenzimidazole under basic conditions (K₂CO₃, ethanol) to form thioether-linked hybrids .

-

Peptide Coupling : Carbodiimides (e.g., DCC) facilitate amide bond formation with primary amines .

Hydrolysis and Decarboxylation

-

Ester Hydrolysis : Esters (e.g., methyl or ethyl) hydrolyze to the parent acid under alkaline conditions (Ba(OH)₂, DMF, 140°C) .

-

Decarboxylation : Thermal decomposition at >200°C releases CO₂, forming 3-(1H-imidazol-2-ylamino)benzene.

Metal Coordination

The imidazole ring acts as a ligand for transition metals:

-

Cu(II) Complexes : Forms stable complexes with Cu²⁺ in aqueous ethanol, characterized by UV-Vis and FTIR .

-

Zn(II) Binding : Demonstrates moderate affinity for Zn²⁺, relevant to metalloenzyme inhibition .

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Cu²⁺ | Imidazole N-atoms | Catalytic studies | |

| Zn²⁺ | Carboxylate O-atoms | Enzyme inhibition |

Nucleophilic Substitution

The amino group undergoes substitution with electrophiles:

-

Alkylation : Reacts with alkyl halides (e.g., ethyl iodide) in DMF to form N-alkylated derivatives.

-

Arylation : Suzuki-Miyaura coupling with aryl boronic acids yields biaryl hybrids .

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Alkylation | Ethyl iodide, K₂CO₃, DMF | N-Ethylimidazolyl-benzoic acid | 78 | |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 3-(Arylimidazolyl)benzoic acid | 65 |

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

-

Imidazolidinone Formation : Under basic conditions (BEMP catalyst), forms five-membered rings via hydroamidation .

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization | BEMP, CH₃CN, rt | Imidazolidin-2-one derivative | 95 |

Acid-Base Reactions

The compound exhibits pH-dependent behavior:

-

Deprotonation : Carboxylic acid (pKa ~2.5) and imidazole (pKa ~6.8) groups deprotonate in basic media .

-

Salt Formation : Reacts with NaOH or HCl to form water-soluble sodium or hydrochloride salts .

Key Research Findings

-

Microwave-assisted synthesis enhances reaction efficiency (e.g., 86% yield in amidation) .

-

Thioether derivatives show marked antiparasitic activity (IC₅₀: 0.15–5.08 μM) .

-

Cu(II) complexes exhibit redox activity, useful in catalysis .

This compound’s versatility in acylation, coupling, and coordination chemistry underscores its utility in medicinal chemistry and materials science.

属性

IUPAC Name |

3-(1H-imidazol-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-9(15)7-2-1-3-8(6-7)13-10-11-4-5-12-10/h1-6H,(H,14,15)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGXEIJQLIWESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666511 | |

| Record name | 3-[(1H-Imidazol-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246135-55-7 | |

| Record name | 3-(1H-Imidazol-2-ylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246135-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1H-Imidazol-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。